1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- is an organic compound with a molecular formula of and a CAS number of 142131-90-6. This compound features a dioxane ring structure, which is characterized by the presence of two oxygen atoms in a six-membered ring. The specific arrangement of substituents, including an ethyl group and a phenyl group, contributes to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. The compound is typically synthesized through reactions involving malonic acid derivatives and various aldehydes or ketones.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that compounds related to 1,3-dioxane-4,6-dione structures exhibit various biological activities. For instance, derivatives have shown potential as:
These biological properties make this compound and its derivatives interesting candidates for further pharmacological studies.
The synthesis of 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl- can be accomplished through several methodologies:
1,3-Dioxane-4,6-dione, 2-ethyl-2-phenyl- finds applications in various fields:
Studies on the interactions of 1,3-dioxane-4,6-dione derivatives with biological targets have revealed insights into their mechanisms of action:
These studies are crucial for understanding how these compounds can be utilized therapeutically.
Several compounds share structural similarities with 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl-, each exhibiting unique properties:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Dimethyl-1,3-dioxane-4,6-dione | Known as Meldrum's acid; widely used in synthesis | |
2-Phenyl-1,3-dioxane-4,6-dione | Exhibits antimicrobial properties | |
5-Benzylidene-2-phenyl-1,3-dioxane | Potential SIRT1 inhibitors |
The uniqueness of 1,3-dioxane-4,6-dione, 2-ethyl-2-phenyl-, lies in its specific substituents which influence its reactivity and biological activity compared to these similar compounds.
The molecular structure of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione exhibits a six-membered heterocyclic ring containing four carbon atoms and two oxygen atoms at positions 1 and 3 [1]. The compound possesses a molecular formula of C₁₂H₁₂O₄ with a molecular weight of 220.22 g/mol and an exact mass of 220.074 Da [27]. The polar surface area measures 52.60 Ų, indicating moderate polarity characteristics [1].
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂O₄ |
Molecular Weight (g/mol) | 220.22 |
Exact Mass (Da) | 220.074 |
CAS Number | 142131-90-6 |
Polar Surface Area (Ų) | 52.60 |
LogP | 1.739 |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
Rotatable Bonds | 2 |
Table 1: Molecular Parameters of 2-Ethyl-2-Phenyl-1,3-Dioxane-4,6-dione
The 1,3-dioxane ring system in this compound adopts predominantly chair conformations, consistent with other six-membered heterocyclic systems [25]. Conformational analysis reveals that the dioxane ring exhibits dynamic behavior between chair and twist-boat conformations, with the chair form being thermodynamically favored [25]. The presence of carbonyl groups at positions 4 and 6 creates a rigid framework that influences the overall molecular geometry [10].
The ethyl and phenyl substituents at position 2 create a quaternary carbon center that significantly affects the conformational preferences of the molecule [9]. Computational studies using density functional theory methods demonstrate that the phenyl group tends to adopt specific orientations relative to the dioxane ring to minimize steric interactions [17]. The phenyl substituent shows a preference for orientations that allow for optimal overlap between aromatic π-electrons and the electron-deficient regions of the dioxane ring [35].
Conformational dynamics studies indicate that the molecule undergoes pseudo-rotational motions, particularly involving the dioxane ring puckering [26]. The energy barriers for these conformational interconversions are relatively low, allowing for rapid equilibration between different conformational states at room temperature [24]. The presence of both ethyl and phenyl substituents at the same carbon creates asymmetric steric environments that influence the preferred conformational states [14].
The electronic properties of 2-ethyl-2-phenyl-1,3-dioxane-4,6-dione are significantly influenced by the nature and positioning of the ethyl and phenyl substituents at position 2 [7]. The phenyl group acts as an electron-withdrawing substituent through inductive effects, while simultaneously providing electron density through resonance interactions with the dioxane ring system [11].
Nuclear magnetic resonance spectroscopic studies reveal distinct chemical shift patterns that reflect the electronic environment created by these substituents [16]. The phenyl group exhibits characteristic aromatic proton signals in the range of 7.3-7.6 parts per million, consistent with substituted aromatic systems [29]. The ethyl group shows typical aliphatic proton patterns with chemical shifts influenced by the electron-withdrawing nature of the adjacent dioxane ring [31].
The carbonyl groups at positions 4 and 6 experience electronic perturbations due to the substituent effects at position 2 [10]. Infrared spectroscopic analysis demonstrates that the carbonyl stretching frequencies are affected by the electronic nature of the substituents, with the phenyl group causing a shift to higher frequencies due to its electron-withdrawing character [28]. The ethyl group provides a contrasting electronic effect, being slightly electron-donating through hyperconjugative interactions [30].
Computational analysis using natural bond orbital theory reveals significant hyperconjugative interactions between the ethyl group and the dioxane ring system [16]. These interactions contribute to the stabilization of specific conformational states and influence the overall electronic distribution within the molecule [12]. The phenyl substituent participates in extended conjugation with the carbonyl systems, as evidenced by molecular orbital calculations [17].
The combined electronic effects of both substituents result in a unique electronic environment that affects the reactivity and stability of the compound [7]. The electron-withdrawing nature of the phenyl group enhances the electrophilicity of the carbonyl carbons, while the ethyl group provides subtle electronic modulation through its electron-donating properties [8]. These complementary electronic effects create a balanced electronic system that influences both the structural preferences and chemical behavior of the molecule [35].
Comparative structural analysis with other 1,3-dioxane-4,6-dione derivatives reveals significant differences in molecular properties and conformational behavior [6]. Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as the parent compound for this class of molecules and exhibits distinct characteristics compared to the ethyl-phenyl derivative [21].
Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | pKa |
---|---|---|---|---|
2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) | C₆H₈O₄ | 144.13 | Not specified | 4.97 |
2-Methyl-2-phenyl-1,3-dioxane-4,6-dione | C₁₁H₁₀O₄ | 206.20 | 1.349 | Not reported |
2-Ethyl-2-phenyl-1,3-dioxane-4,6-dione | C₁₂H₁₂O₄ | 220.22 | 1.739 | Not reported |
2-Phenyl-1,3-dioxane-4,6-dione | C₁₀H₈O₄ | 192.17 | 1.5 | Not reported |
Table 2: Comparative Analysis of 1,3-Dioxane-4,6-dione Derivatives
The introduction of phenyl and ethyl substituents significantly alters the lipophilicity of the molecule compared to Meldrum's acid [1] [2]. The LogP value of 1.739 for the ethyl-phenyl derivative represents a substantial increase in hydrophobicity compared to the parent dimethyl compound [27]. This increased lipophilicity affects solubility characteristics and potential biological interactions [13].
Conformational analysis reveals that phenyl-substituted derivatives exhibit different ring puckering preferences compared to alkyl-substituted analogs [9]. The phenyl group introduces additional conformational constraints due to its planar structure and potential for aromatic interactions [35]. Studies of 2-phenyl-1,3-dioxane derivatives demonstrate that the aromatic substituent adopts specific orientations to minimize steric interactions while maximizing favorable electronic interactions [14].
The electronic effects differ markedly between Meldrum's acid and the phenyl-ethyl derivative [10]. While Meldrum's acid exhibits exceptional acidity with a pKa of 4.97 due to stabilization of the enolate anion, the presence of bulky substituents in the ethyl-phenyl derivative may alter the accessibility of the methylene protons at position 5 [21]. The electron-withdrawing nature of the phenyl group could potentially enhance acidity, while steric hindrance from both substituents may counteract this effect [33].
Spectroscopic comparisons reveal distinct differences in nuclear magnetic resonance and infrared spectra between the derivatives [28] [29]. The aromatic protons of the phenyl group provide diagnostic signals that distinguish these compounds from purely aliphatic derivatives [31]. The carbonyl stretching frequencies show systematic variations depending on the electronic nature of the substituents at position 2 [32].
Thermal stability studies indicate that phenyl-substituted derivatives exhibit different decomposition pathways compared to Meldrum's acid [12]. The presence of the aromatic ring provides additional stabilization against thermal decomposition, while the ethyl group may undergo different fragmentation patterns [22]. These differences in thermal behavior reflect the distinct electronic and steric environments created by the substituent combinations [15].